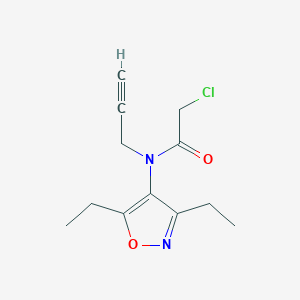
(+)-Bicifadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Bicifadine is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is primarily known for its analgesic properties and has been studied for its efficacy in treating various types of pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bicifadine involves several steps, starting from commercially available starting materials. The key steps typically include the formation of the bicyclic core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Bicifadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its analgesic properties.
Medicine: Explored as a potential therapeutic agent for pain management.
Mecanismo De Acción
The mechanism of action of (+)-Bicifadine involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their pain-relieving effects. The compound may also interact with other pathways and receptors involved in pain modulation.
Comparación Con Compuestos Similares
(+)-Bicifadine can be compared with other analgesic compounds such as tramadol and duloxetine. While all these compounds share the common feature of inhibiting neurotransmitter reuptake, this compound is unique in its specific molecular structure and the particular balance of neurotransmitter inhibition it achieves. This uniqueness may contribute to its distinct pharmacological profile and potential advantages in certain therapeutic contexts.
List of Similar Compounds
- Tramadol
- Duloxetine
- Venlafaxine
Propiedades
Número CAS |
83213-66-5 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
SMILES canónico |
CC1=CC=C(C=C1)C23CC2CNC3 |
Números CAS relacionados |
66504-75-4 (hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)
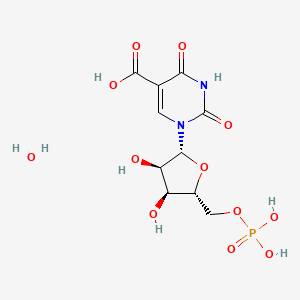
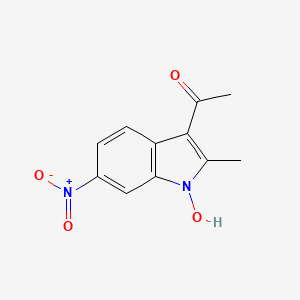
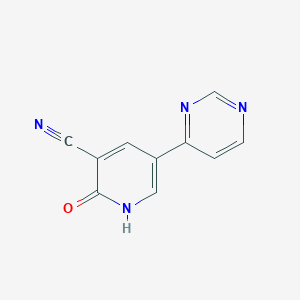

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
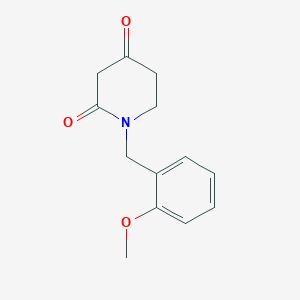
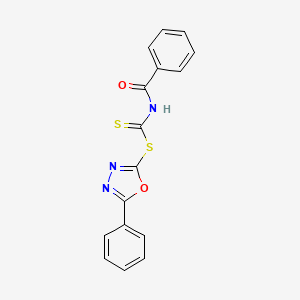
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
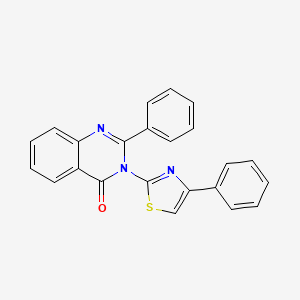
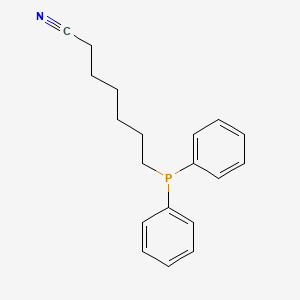
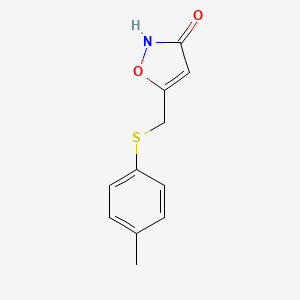
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
